Lenalidomide-acetamido-O-PEG1-C2-Chloro is a synthetic derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and other hematological malignancies. This compound integrates a polyethylene glycol (PEG) moiety, enhancing its solubility and bioavailability, alongside a chloro group that may facilitate further chemical modifications. The molecular weight of this compound is approximately 512.0 g/mol, and its structure combines elements of lenalidomide with PEG and a chloro functional group, making it suitable for various biochemical applications, particularly in targeted protein degradation technologies .
Lenalidomide-acetamido-O-PEG1-C2-Chloro is synthesized from lenalidomide, which is derived from thalidomide. The synthetic process typically involves several steps to introduce the acetamido and PEG functionalities, which are crucial for its enhanced properties .
This compound falls under the category of immunomodulatory drugs and bioconjugates due to its structural modifications aimed at improving pharmacokinetic profiles and therapeutic efficacy. The presence of the PEG moiety classifies it as a PEGylated compound, which is known to improve solubility and reduce immunogenicity .
The synthesis of Lenalidomide-acetamido-O-PEG1-C2-Chloro involves multiple steps:
Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of Lenalidomide-acetamido-O-PEG1-C2-Chloro features:
Lenalidomide-acetamido-O-PEG1-C2-Chloro exhibits notable chemical reactivity due to its functional groups:
The mechanism of action for Lenalidomide-acetamido-O-PEG1-C2-Chloro is closely related to that of lenalidomide itself:
The incorporation of PEG significantly alters the pharmacokinetic profile compared to non-PEGylated counterparts, allowing for prolonged systemic circulation and reduced clearance rates .
Lenalidomide-acetamido-O-PEG1-C2-Chloro has several scientific applications:
This compound represents a significant advancement in drug design, particularly in enhancing therapeutic efficacy while minimizing side effects associated with traditional treatments.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4